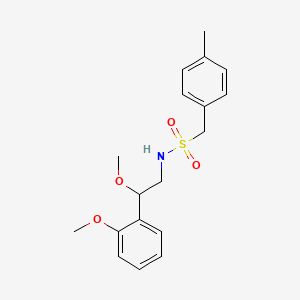

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Methanesulfonamide derivatives are utilized in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For example, N-(4-Amino-2-methoxyphenyl)acetamide, a related compound, is a product in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is part of the synthetic route for anticancer drugs like Amsacrine (Robin et al., 2002). Additionally, methanesulfonates have been studied for their reactivity and selectivity in solvolysis reactions, providing insights into the stability and reactivity of sulfonate esters, which could inform the synthesis and applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide (Bentley et al., 1994).

Photocatalysis

In the realm of materials science, methanesulfonamide derivatives have been explored for their potential in photocatalytic applications. The photocatalytic conversion of methane to more valuable compounds, such as ethylene, has been investigated using catalysts that could be related in functionality to methanesulfonamide derivatives. Such studies highlight the potential of sulfonamide-based compounds in facilitating or enhancing photocatalytic processes (Jiang et al., 2020).

Biological Applications

Methanesulfonamide derivatives have also found applications in biochemistry and molecular biology. For instance, studies on the preparation and activity of coenzyme M analogues, including methanesulfonate (methyl-coenzyme M) analogues, in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, illustrate the biological relevance of sulfonamide compounds. These findings could suggest potential biochemical or pharmaceutical applications for this compound (Gunsalus et al., 1978).

Material Science and Chemistry

The exploration of sulfonate-phosphonate ligands in the synthesis and characterization of diethyltin-based three-dimensional self-assemblies offers insights into the structural and chemical properties of sulfonamide derivatives. Such studies can provide foundational knowledge for understanding the potential applications of this compound in materials science and supramolecular chemistry (Shankar et al., 2011).

Mechanism of Action

Target of Action

Related compounds such as 2-(4-methoxyphenyl)ethanol and 2-(2-Methoxyphenyl)ethylamine have been studied, which might suggest potential targets

Mode of Action

It’s worth noting that compounds with similar structures, such as 2-methoxyphenyl isocyanate, have been used for protection/deprotection of amino groups through a chemically stable urea linkage . This might suggest a potential interaction mechanism with its targets.

Biochemical Pathways

3-methoxytyramine, a metabolite of the neurotransmitter dopamine, is considered a potential biomarker of pheochromocytomas and paragangliomas . This suggests that compounds with methoxyphenyl structures might interact with biochemical pathways related to neurotransmission.

Result of Action

Related compounds such as 2-methoxyphenylacetic acid have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Action Environment

It’s worth noting that the stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions has been reported . This might suggest potential environmental factors influencing the action of this compound.

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-14-8-10-15(11-9-14)13-24(20,21)19-12-18(23-3)16-6-4-5-7-17(16)22-2/h4-11,18-19H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWSHNWFBKKNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)

![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)